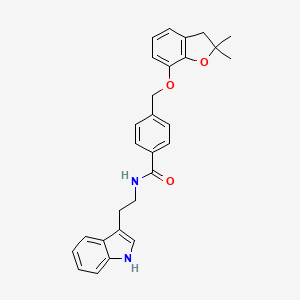

N-(2-(1H-indol-3-yl)ethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide

Descripción

The compound N-(2-(1H-indol-3-yl)ethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide features a benzamide core substituted with a 2,3-dihydrobenzofuran moiety and an N-(2-(1H-indol-3-yl)ethyl) side chain. This structure combines a rigid dihydrobenzofuran ring (imparting metabolic stability) with an indole group (a common pharmacophore in bioactive molecules).

Propiedades

IUPAC Name |

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O3/c1-28(2)16-21-6-5-9-25(26(21)33-28)32-18-19-10-12-20(13-11-19)27(31)29-15-14-22-17-30-24-8-4-3-7-23(22)24/h3-13,17,30H,14-16,18H2,1-2H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYLVTJMUMCMTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCCC4=CNC5=CC=CC=C54)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Analogs with Indole-Ethylamide Backbone

(a) N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()

- Structural Differences : Replaces the benzamide-dihydrobenzofuran unit with a propanamide linked to a fluorinated biphenyl group.

- Implications : The fluoro-biphenyl group may enhance lipophilicity and π-π stacking interactions compared to the dihydrobenzofuran’s oxygen-mediated polarity.

- Synthesis : Prepared via standard amide coupling, similar to methods in .

(b) N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide ()

- Structural Differences : Substitutes the dihydrobenzofuran-oxy-methyl group with a simple methoxy group on the benzamide ring.

Analogs with Modified Amide Groups

(a) N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide ()

- Structural Differences : Replaces benzamide with a sulfonamide group and introduces an acetylphenyl substituent on the indole.

- Implications : Sulfonamides typically exhibit higher acidity and hydrogen-bonding capacity, which could influence protein binding or catalytic activity. Synthesized via gold-catalyzed reactions, a more specialized method than standard carbodiimide coupling .

(b) (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives ()

Analogs with Heterocyclic Substituents

(a) (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide ()

- Structural Differences : Features a dihydrothiazole ring instead of dihydrobenzofuran.

- Implications : The thiazole’s nitrogen atom could alter electronic properties and metal-coordination capabilities compared to the oxygen-rich dihydrobenzofuran .

(b) Triazole-containing benzamide ()

Key Research Findings and Trends

Indole-Ethylamide Scaffold : The N-(2-(1H-indol-3-yl)ethyl) group is a recurring motif in bioactive molecules, often associated with serotonin receptor modulation or kinase inhibition .

Dihydrobenzofuran vs. Thiazole/Thiazolidinedione : Oxygen-rich dihydrobenzofuran may offer better metabolic stability, while sulfur-containing heterocycles (e.g., thiazole) enhance metal coordination or electronic effects .

Synthetic Flexibility : Carbodiimide-mediated amide coupling remains the most common method, but advanced techniques like gold catalysis or CuAAC enable access to complex architectures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.